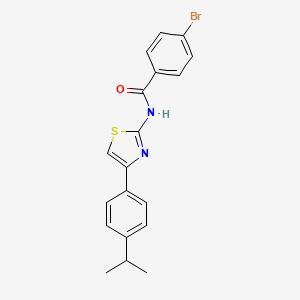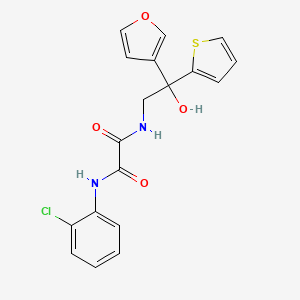![molecular formula C16H13N3O3 B2752011 1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea CAS No. 899990-09-1](/img/structure/B2752011.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea is a compound that can be synthesized through various chemical processes, including the dehydration of dihydroxy derivatives and the cyclization of acyl nitroso compounds with urea. This synthesis process is crucial for creating compounds with potential applications in medicinal chemistry, as described in the literature. The synthesis and the structural analysis of related compounds, like oxazines and benzoxazines, provide a foundation for understanding the chemical behavior and potential applications of such compounds in scientific research (Sainsbury, 1991).
Enzyme Inhibition and Biological Activity
The urea moiety, a fundamental component of this compound, plays a significant role in enzyme inhibition, particularly urease. Urease inhibitors have been studied extensively for their potential therapeutic applications in treating diseases caused by pathogens that utilize urease for pathogenesis. These studies highlight the importance of urea derivatives in drug design and their potential to act as modulators of biological targets, such as enzymes and receptors (Jagtap et al., 2017).
Antimicrobial and Antifungal Applications
Compounds containing the urea moiety have been explored for their antimicrobial and antifungal activities. The broad spectrum of biological activities exhibited by (thio)urea and benzothiazole derivatives, for instance, underscores the potential of these compounds in developing new antimicrobial agents. Such research provides insights into the chemical reactions and biological mechanisms underlying the pharmacological activities of these compounds, which could lead to the development of new treatments for infectious diseases (Rosales-Hernández et al., 2022).
Cosolvent Effects on Protein Stability
In the field of biochemistry, the effects of cosolvents, such as urea, on protein stability have been a subject of research. Studies have focused on understanding how urea interacts with proteins and influences their folding/unfolding processes. This research is crucial for designing drugs and therapeutic agents that target protein stability and function. Insights into the mechanisms by which urea and other cosolvents affect protein structure can help in the development of novel therapeutic strategies for diseases associated with protein misfolding (Canchi & Garcia, 2013).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(18-10-5-6-14-15(7-10)22-9-21-14)19-13-8-17-12-4-2-1-3-11(12)13/h1-8,17H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQDSUQNGDYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2751928.png)



![2-cyclohexyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2751934.png)



![N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2751940.png)


![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2751947.png)
![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)

